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Introduction

Tenofovir Alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor
tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections.
The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its
stability, solubility, and bioavailability. Tenofovir alafenamide monofumarate (TAF-MF), the
1:1 molar ratio form of TAF and fumaric acid, is known to exhibit polymorphism, existing in
multiple distinct crystalline forms.

This technical guide provides an in-depth overview of the known crystalline structures of TAF
monofumarate polymorphs. It consolidates crystallographic, thermal, and spectroscopic data
from publicly available scientific literature and patent filings. A significant finding in the available
literature is the distinction between polymorphs that are true co-crystals, salts, or a mixture
thereof, a characteristic that can be elucidated by techniques such as solid-state NMR.[1]

While at least three primary polymorphic forms—designated Form I, Form II, and Form lll—are
described in patent literature, detailed single-crystal X-ray diffraction data, the gold standard for
unambiguous structure determination, is not available for all.[2] However, a comprehensive
single-crystal structure has been reported for a TAF monofumarate hemihydrate, which is
described as a metastable phase featuring a mixture of co-crystal and salt characteristics.[3][4]
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This guide will present the complete data for this hemihydrate and collate the available powder
diffraction and thermal analysis data for Forms I, Il, and Ill for comparative purposes.

Fully Characterized Structure: Tenofovir
Alafenamide Monofumarate Hemihydrate

A significant breakthrough in understanding TAF monofumarate's solid state was the successful
crystallization and single-crystal X-ray diffraction analysis of a hemihydrate form
(TAF:fumarate:H20 = 2:2:1).[3] This form is particularly noteworthy as it exists as a phase-pure
mixture of a co-crystal (75%) and a salt (25%).[3] In the salt portion, a proton transfer occurs
from one of the fumaric acid molecules to the adenine moiety of a TAF molecule.[3]

Crystallographic Data

The definitive single-crystal X-ray diffraction results provide a detailed atomic arrangement for
this specific monofumarate form. The data is summarized in Table 1.

Table 1: Single-Crystal Crystallographic Data for Tenofovir Alafenamide Monofumarate
Hemihydrate
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Parameter Value
Chemical Formula Ca6He0N12015P2
Formula Weight 1122.99 g/mol
Crystal System Triclinic
Space Group P1

a (A) 11.258(2)

b (A) 13.125(3)

c (A 18.598(4)

a (°) 88.54(3)

B (°) 87.21(3)

y () 79.12(3)
Volume (A3) 2690.4(10)

4 2

Calculated Density (g/cm3) 1.387
Absorption Coeff. (mm™1) 0.158

F(000) 1184.0

Data sourced from Wang, J.-W., et al. (2020).[3]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide
insights into the thermal stability and phase transitions of the material.

e TGA: The TGA curve for the hemihydrate shows a weight loss of 1.39% before 120 °C,
corresponding to the loss of the crystalline water molecule (calculated as 1.49%). After this
initial water loss, the compound is stable up to 187 °C, at which point decomposition begins.

[1]
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e DSC: The DSC thermogram shows a continuous solvate loss before 120 °C, consistent with
the TGA data.[1]

Comparative Analysis of TAF Monofumarate
Polymorphs: Forms |, Il, and Il

While single-crystal structures are not publicly available for Forms I, Il, and lll, they have been
characterized using other analytical techniques, primarily Powder X-ray Diffraction (PXRD) and
thermal analysis, as detailed in patent literature.[2] Solid-state NMR studies have suggested
that Form | exists as a mixed ionization state or a pure salt, whereas Forms Il and Il are pure
co-crystal forms.[1]

Powder X-ray Diffraction (PXRD) Data

PXRD is a key technique for distinguishing between different polymorphic forms. The
characteristic 26 peaks for Forms I, I, and Il are summarized in Table 2.

Table 2: Comparative PXRD Data for TAF Monofumarate Polymorphs (Characteristic Peaks in
°20)

Form I[2] Form II[2] Form ll[2]
53+0.1 7.3+0.2 56+0.1
9.8+0.1 94+0.1 7.3x0.2
104 +£0.1 10.1+0.1 10.5+0.1
159+0.1

16.2+0.1

16.6 £ 0.1

(Data measured with Cu-Ka

radiation)

Thermal Analysis Data
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The thermal properties of the polymorphs, such as melting point and heat of fusion, are critical
indicators of their relative stability. According to the heat of fusion rule, a higher melting point
and heat of fusion generally indicate a more thermodynamically stable form at temperatures
below the melting point.[2]

Table 3: Comparative Thermal Analysis Data for TAF Monofumarate Polymorphs

Parameter Form | Form Il Form Il

] ] Onset: 125.8 °C;
Melting Point 119.7 to 121.1 °CJ[5] N/A
Peak: 128.8 °C[2]

Heat of Fusion N/A 104.8 J/g[2] N/A
Anhydrous; no Anhydrous; no
. significant mass loss significant mass loss
TGA Profile N/A

before decomposition.  before decomposition.

[2] [2]

Hygroscopicity Hygroscopic[2] Non-hygroscopic[2] Non-hygroscopic[2]

(N/A: Data not
available in the cited

sources)

Based on the available data, Form Il is the thermodynamically stable anhydrous form below its
melting point.[2]

Experimental Protocols
Preparation of Polymorphs

This protocol is based on the procedure described in patent WO 02/08241 A2.[5]

» Charge a suitable reactor with tenofovir alafenamide free base, 1.0 molar equivalent of
fumaric acid, and acetonitrile.

e Heat the mixture to reflux temperature to achieve complete dissolution of all solids.

o Perform a hot filtration of the resulting solution to remove any particulates.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://patents.google.com/patent/WO2017134089A1/en
https://www.tdcommons.org/cgi/viewcontent.cgi?article=6420&context=dpubs_series
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/WO2017134089A1/en
https://patents.google.com/patent/WO2017134089A1/en
https://www.tdcommons.org/cgi/viewcontent.cgi?article=6420&context=dpubs_series
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Cool the filtrate to 5 °C and maintain at this temperature for approximately 16 hours to
induce crystallization.

o Collect the resulting white solid by filtration.
* Rinse the collected solid with cold acetonitrile.
e Dry the product under vacuum to yield TAF Monofumarate Form I.

This protocol describes a slurry conversion method from Form |, as detailed in patent WO
2017/134089 A1.[2] Form Il is identified as the thermodynamically more stable form.

o Suspend TAF Monofumarate Form | in acetonitrile. A typical concentration is approximately
100 g/L.

 Vigorously stir the suspension (slurry) at room temperature (20-30 °C).

e Maintain the slurry for an extended period, typically 10 days or more, to allow for the
conversion to the more stable Form II.

e Collect the crystals by filtration.
o Optionally, wash the collected crystals with acetonitrile.
e Dry the product under vacuum at room temperature.

This protocol is for the generation of single crystals suitable for X-ray diffraction, as described
by Wang, J.-W., et al. (2020).[3]

o Dissolve Tenofovir Alafenamide Hemifumarate (TAF-HF, the 2:1 form) and fumaric acid in
dimethyl sulfoxide (DMSO).

» Allow the solution to stand undisturbed at ambient temperature.

» Slow evaporation of the solvent over several days will yield colorless, block-like single
crystals of the TAF Monofumarate Hemihydrate.

General Characterization Methodologies
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o Powder X-ray Diffraction (PXRD): PXRD patterns are typically recorded on a diffractometer
using Cu-Ka radiation (A = 1.5406 A). The instrument is operated, for example, at 40 kV and
250 mA. Data is collected over a 26 range of 3.0° to 40.0° with a scan speed of 5°/min.[1]

 Differential Scanning Calorimetry (DSC): DSC analysis is performed on a calibrated
instrument. A sample (typically 2-5 mg) is placed in a sealed aluminum pan and heated at a
constant rate, commonly 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).[1]

o Thermogravimetric Analysis (TGA): TGA is conducted by heating a sample (typically 5-10
mg) on a microbalance in a controlled furnace. The sample is heated at a constant rate, such
as 10 °C/min, under a nitrogen atmosphere to monitor weight loss as a function of
temperature.[1]

e Solid-State Nuclear Magnetic Resonance (ssNMR): High-resolution 1N ssNMR spectra are
acquired to determine the ionization state (salt vs. co-crystal). The technique is highly
sensitive to the local chemical environment of the nitrogen atoms in the adenine moiety of
TAF.[1]

Visualizations
Polymorphic and Salt/Co-crystal Relationships

The following diagram illustrates the known relationships between the different forms of TAF
monofumarate, highlighting the conversion pathway and the nature of each solid form as
determined by ssSNMR and single-crystal XRD.
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Figure 1: Relationships between TAF Monofumarate Polymorphs.

General Experimental Workflow for Polymorph
Characterization

This diagram outlines a typical workflow for the discovery and characterization of new
polymorphic forms of an API like TAF monofumarate.
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Figure 2: Workflow for Polymorph Discovery and Characterization.

Conclusion
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The polymorphic landscape of tenofovir alafenamide monofumarate is complex, featuring
multiple anhydrous forms and at least one hydrated form. The distinction between salt and co-
crystal states is a critical physicochemical attribute of these polymorphs. While a complete
single-crystal structural elucidation has been achieved for a metastable hemihydrate form, such
data for the primary anhydrous polymorphs (Forms I, I, and 1ll) remains elusive in the public
domain. Form Il is identified as the most thermodynamically stable anhydrous polymorph based
on thermal analysis. This guide consolidates the currently available data to aid researchers and
drug development professionals in understanding and controlling the solid-state chemistry of
this vital pharmaceutical compound. Further research, particularly the successful single-crystal
growth and analysis of Forms I, II, and Ill, would provide invaluable insights into their structure-
property relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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